Enisamium iodide is a synthetic antiviral compound classified as an isonicotinic acid derivative. It is primarily utilized in the prophylaxis and treatment of influenza and other viral infections. The compound is marketed under the name Amizon in several countries, particularly in the former Soviet Union and Mongolia. Enisamium iodide has demonstrated efficacy against various strains of influenza A and B viruses, as well as potential activity against coronaviruses, including SARS-CoV-2 .
Enisamium iodide was synthesized by the pharmaceutical company Farmak. It is categorized as an antiviral agent due to its mechanism of action that involves inhibiting viral replication processes. The compound's chemical structure allows it to interact with viral RNA polymerases, which are essential for the replication of viral genomes .
The synthesis of enisamium iodide involves several steps, typically starting from isonicotinic acid. The process includes the formation of the iodide salt, which enhances the compound's solubility and bioavailability. Specific details regarding the synthetic route may vary, but common methods include:
The molecular formula for enisamium iodide is CHNI, and it has a molecular weight of approximately 302.15 g/mol. The compound features a pyridine ring which is characteristic of isonicotinic acid derivatives. Structural analysis indicates that enisamium iodide possesses functional groups that facilitate its interaction with viral enzymes.
Enisamium iodide undergoes several key reactions relevant to its antiviral activity:
The primary reaction mechanism involves competitive inhibition where enisamium iodide mimics substrates necessary for viral replication, thus blocking the active site of the polymerase enzyme.
The mechanism of action for enisamium iodide centers on its ability to inhibit viral replication through interference with RNA synthesis:
This dual-action mechanism makes enisamium iodide a promising candidate for treating various viral infections.
Enisamium iodide has several applications in medical science:
Enisamium iodide (chemical name: N-benzyl-1-methylpyridinium-4-carboxamide iodide; C₁₄H₁₅IN₂O) was first synthesized in 1997 by researchers at the Institute of Pharmacology and Toxicology of the National Academy of Medical Sciences of Ukraine. Originally registered as a non-narcotic analgesic and antipyretic, its clinical applications shifted significantly after 2005, when Professor Frolov demonstrated its in vitro antiviral activity against influenza viruses [1]. By 2010, phase III clinical trials at Russia's Research Institute of Influenza confirmed its efficacy in reducing the duration of influenza symptoms, shortening febrile periods by 1.1 days compared to placebo [1].
The compound’s mechanistic repurposing marks a paradigm shift in antiviral drug development. Initially presumed to act as an interferon inducer, enisamium was later shown to inhibit viral RNA-dependent RNA polymerase (RdRp) through its active metabolite VR17-04 (4-hydroxy-N-benzyl-1-methylpyridinium-4-carboxamide) [3] [4]. This metabolite, generated via hepatic hydroxylation, directly binds the catalytic site of influenza RdRp, disrupting RNA chain elongation. In vitro studies confirmed VR17-04 inhibits influenza A/B RdRp with an IC₅₀ of 46.3 mM and reduces viral titers by 3-log (1000-fold) in human bronchial epithelial cells [3] [9].
Enisamium’s approval spectrum expanded during the COVID-19 pandemic when studies revealed its activity against SARS-CoV-2. In Caco-2 cell models, enisamium iodide reduced SARS-CoV-2 replication by 2-log, with an IC₅₀ of 1.2 mM, comparable to its anti-influenza activity [5] [9]. This broad-spectrum efficacy stems from structural conservation in the RdRp active site across RNA viruses, allowing VR17-04 to competitively inhibit nucleotide (GTP/UTP) incorporation [9].
Table 1: Key Milestones in Enisamium Iodide Development
Year | Event | Significance |
---|---|---|
1997 | First synthesized in Ukraine | Registered as analgesic/antipyretic |
2005 | Antiviral activity discovered | Inhibition of influenza RdRp demonstrated in vitro |
2010 | Phase III influenza trials completed | 1.1-day reduction in fever duration vs. placebo |
2019 | WHO assigns ATC code J05AX17 | Official classification as direct-acting antiviral |
2021 | Phase III COVID-19 trial (Ukraine) | Reduced recovery time in moderate COVID-19 patients requiring oxygen |
In 2019, the World Health Organization (WHO) formally assigned enisamium iodide the Anatomical Therapeutic Chemical (ATC) code J05AX17 ("Other antivirals for systemic use – direct-acting agents"), acknowledging its mechanism as a direct RdRp inhibitor [1] [8]. This classification positioned it alongside therapeutics like favipiravir and remdesivir, validating its repurposing from a symptomatic reliever to a targeted antiviral agent.
The WHO’s recognition was bolstered by enisamium’s in vitro activity against diverse RNA viruses:
A pivotal 2021 phase III trial in Ukraine (NCT04682873) cemented its clinical utility. Hospitalized COVID-19 patients with moderate disease (requiring oxygen; WHO severity score 4) receiving enisamium (500 mg, 4× daily) plus standard care showed:
Molecular dynamics simulations elucidate enisamium’s broad-spectrum capability: VR17-04 binds a conserved pocket in RdRp’s active site (e.g., SARS-CoV-2 nsp12), sterically blocking GTP/UTP docking via hydrogen bonding with Asp623 and Ser682 residues [5] [9]. This mechanism contrasts with nucleoside analogs (e.g., remdesivir), as VR17-04 acts as a non-competitive inhibitor without incorporating into nascent RNA [3] [9].
Table 2: Comparative RdRp Inhibition by Enisamium’s Metabolite VR17-04
Virus | Polymerase Target | IC₅₀ | Key Inhibitory Action |
---|---|---|---|
Influenza A | PB1-PB2-PA complex | 46.3 mM | Blocks vRNA/cRNA synthesis |
SARS-CoV-2 | nsp12-nsp7-nsp8 | 1.9 µM | Prevents GTP/UTP incorporation |
Influenza B | PB1 subunit | 58.1 mM | Inhibits genomic replication |
Enisamium iodide (marketed as Amizon®, Amizon Max®) exemplifies successful drug repurposing, transitioning from regional analgesic to WHO-endorsed antiviral. Its oral bioavailability and novel mechanism address critical gaps in pandemic preparedness, particularly against RNA viruses with high mutational rates [6] [10]. Ongoing research explores its synergy with other antivirals (e.g., neuraminidase inhibitors) to combat resistance [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7